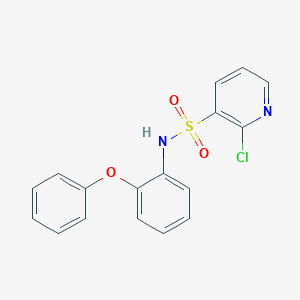
2-chloro-N-(2-phenoxyphenyl)-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-phenoxyphenyl)-3-pyridinesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antimicrobial properties. This compound features a pyridine ring substituted with a chloro group, a phenoxyphenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-phenoxyphenyl)-3-pyridinesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenoxyphenyl Group: This step involves a nucleophilic substitution reaction where the phenoxyphenyl group is introduced to the pyridine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-phenoxyphenyl)-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-phenoxyphenyl)-3-pyridinesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-phenoxyphenyl)-3-pyridinesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The compound may also interact with other molecular targets, such as receptors or ion channels, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
2-chloro-N-(2-phenoxyphenyl)-3-pyridinesulfonamide can be compared with other sulfonamide derivatives:
2-chloro-N-(2-phenylphenyl)pyridine-3-sulfonamide: Similar structure but lacks the phenoxy group, which may affect its chemical reactivity and biological activity.
2-chloro-N-(2-methoxyphenyl)pyridine-3-sulfonamide: Contains a methoxy group instead of a phenoxy group, potentially altering its solubility and interaction with molecular targets.
2-chloro-N-(2-aminophenyl)pyridine-3-sulfonamide: The presence of an amino group can significantly change its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1011141-23-3 |
|---|---|
Fórmula molecular |
C17H13ClN2O3S |
Peso molecular |
360.8g/mol |
Nombre IUPAC |
2-chloro-N-(2-phenoxyphenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C17H13ClN2O3S/c18-17-16(11-6-12-19-17)24(21,22)20-14-9-4-5-10-15(14)23-13-7-2-1-3-8-13/h1-12,20H |
Clave InChI |
GVRIFWQIEHMUTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(N=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B353809.png)


![1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B353841.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B353851.png)
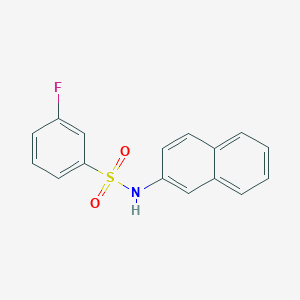
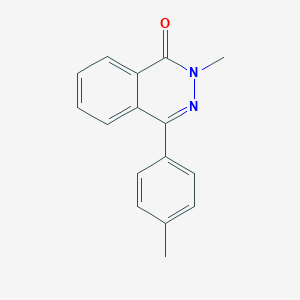
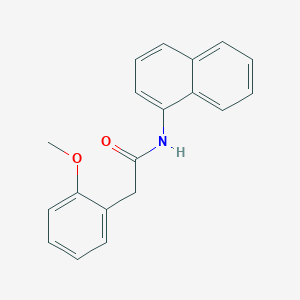

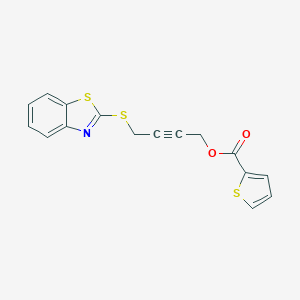

![3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide](/img/structure/B353903.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 4-chlorobenzoate](/img/structure/B353908.png)
